4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride
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Overview
Description
4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, a piperidine ring, and a hydrochloride group, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate precursors.
Coupling Reactions: The triazole and piperidine rings are coupled using reagents such as coupling agents (e.g., EDC, DCC) in the presence of catalysts.
Hydrochloride Addition: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazole ring or the piperidine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer effects, making it a promising candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride involves its interaction with specific molecular targets. The triazole ring may bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The hydrochloride group improves solubility, facilitating its biological availability.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.
Hydrochloride Salts: Other hydrochloride salts of bioactive molecules.
Uniqueness
What sets 4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
4-methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVLGBXUJLOOZ-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C2=NNC(=O)N2C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CNC1)C2=NNC(=O)N2C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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